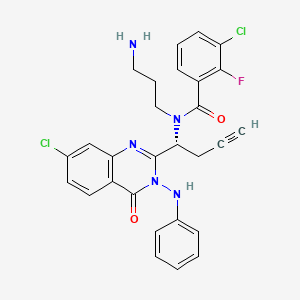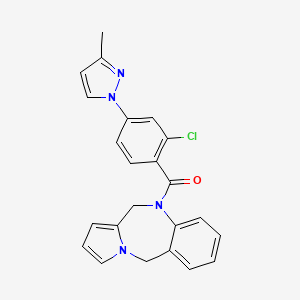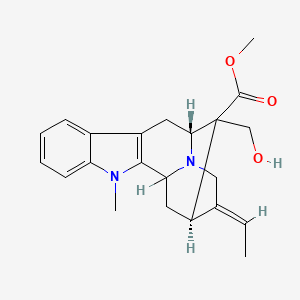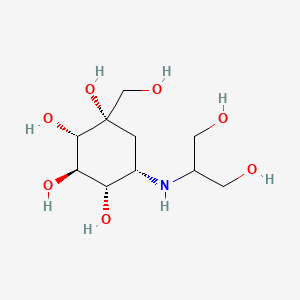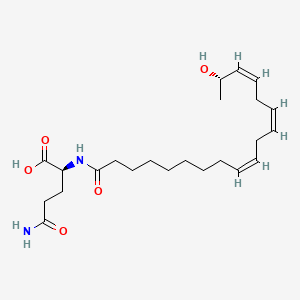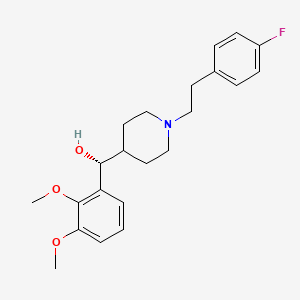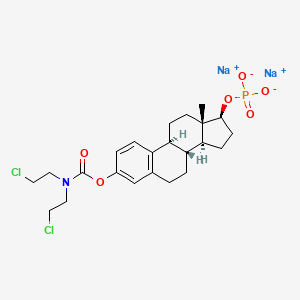
Estramustine phosphate sodium
概要
説明
Estramustine phosphate sodium, also known as estradiol normustine phosphate and sold under the brand names Emcyt and Estracyt, is a dual estrogen and chemotherapy medication used in the treatment of prostate cancer in men . It is a prodrug of estramustine and estromustine in terms of its cytostatic effects and a prodrug of estradiol in relation to its estrogenic effects .
Synthesis Analysis
Estramustine phosphate sodium is a synthetic molecule that combines estradiol and nornitrogen mustard through a carbamate link . The molecule is phosphorylated to make it water soluble .
Molecular Structure Analysis
The molecular formula of Estramustine phosphate sodium is C23H30Cl2NNa2O6P . Its molecular weight is 564.350 . The IUPAC name is [(8R,9S,13S,14S,17S)-13-methyl-17-phosphonooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate .
Chemical Reactions Analysis
Estramustine phosphate sodium is a molecule combining estradiol and nornitrogen mustard by a carbamate link . The molecule is phosphorylated to make it water soluble .
Physical And Chemical Properties Analysis
Estramustine phosphate sodium is an off-white powder that is readily soluble in water . It is provided as the sodium salt for oral administration .
科学的研究の応用
Prostate Cancer Treatment
Estramustine phosphate sodium: is primarily used in the treatment of hormone-refractory prostate cancer. It selectively targets prostate cells, exerting antineoplastic effects by disrupting microtubule dynamics and reducing plasma levels of testosterone . In various studies, it has shown objective response rates ranging from 19 to 69% .
Combination Chemotherapy
This compound has been investigated in combination with other chemotherapeutic agents like vinblastine, etoposide, or paclitaxel. Such combinations have been reported to improve objective response rates compared to single-agent treatments, although no survival benefit has been conclusively demonstrated yet .
Antigonadotrophic Activity
Metabolites of Estramustine phosphate sodium , such as estrone and estradiol, exhibit antigonadotrophic activity. This results in reduced testosterone levels, similar to those achieved after surgical castration, which is beneficial in the management of prostate cancer .
Pain and Performance Status Improvement
Apart from its objective response rates, Estramustine phosphate sodium has been noted to improve the subjective status of patients. It can reduce the intensity of pain and enhance the performance status of individuals with advanced prostate cancer .
Low Myelosuppression Risk
Unlike many antineoplastic agents, Estramustine phosphate sodium is rarely associated with myelosuppression, making it a safer option for patients who may be at risk of developing this complication during cancer treatment .
Development of Sodium Phosphates
Synthetic steroids, including Estramustine , are developed into their corresponding sodium phosphates, like Estramustine phosphate sodium , for the treatment of inflammations. This showcases the versatility of the compound in different therapeutic formulations .
作用機序
Target of Action
Estramustine phosphate sodium primarily targets the Estrogen receptor beta . This receptor is a protein within cells that is activated by the hormone estrogen. In many cancers, especially hormone-driven ones like prostate cancer, these receptors play a crucial role in the growth and proliferation of cancer cells .
Mode of Action
Estramustine phosphate sodium is a derivative of estradiol with a nitrogen mustard moiety, giving it alkylating properties . In vivo, the nitrogen mustard component becomes active and can alkylate DNA and other cellular components (such as tubulin components) of rapidly dividing cells . This causes DNA strand breaks or miscoding events, leading to apoptosis and cell death . Additionally, due to the drug’s estrogen component, it can bind more selectively to active estrogen receptors .
Biochemical Pathways
The primary biochemical pathway affected by estramustine phosphate sodium involves the alkylation of DNA and other cellular components. This alkylation causes DNA damage in rapidly dividing cancerous cells, leading to cell death and ideally, tumor shrinkage . The drug’s estrogen component also allows it to bind more selectively to active estrogen receptors, further influencing the biochemical pathways within the cell .
Pharmacokinetics
Estramustine phosphate sodium is readily absorbed from the gastrointestinal tract, with a peak absorption time of 2-3 hours . It is dephosphorylated in the intestines to estramustine, estradiol, estrone, and nitrogen mustard, and is further metabolized in the liver . The drug is excreted in feces via bile . The elimination half-life of estramustine phosphate sodium is approximately 20 hours .
Result of Action
The result of estramustine phosphate sodium’s action is the induction of DNA damage in rapidly dividing cancerous cells, leading to cell death and ideally, tumor shrinkage . This makes it an effective treatment for metastatic and/or progressive carcinoma of the prostate .
Action Environment
The action of estramustine phosphate sodium can be influenced by environmental factors. For instance, it has been found that the early recommendations of drug administration together with food or milk were inappropriate, since calcium-containing food and antacids hamper drug uptake . This suggests that the drug’s action, efficacy, and stability can be influenced by the patient’s diet and the timing of drug administration .
Safety and Hazards
Estramustine phosphate sodium is toxic and contains a pharmaceutically active ingredient . It can cause nausea, vomiting, gynecomastia, feminization, demasculinization, sexual dysfunction, blood clots, and cardiovascular complications . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .
将来の方向性
Estramustine phosphate sodium has shown activity in comparative and noncomparative trials in patients with hormone-refractory prostate cancer (HRPC) who have already received combined androgen blockade (CAB) and subsequent alternative antiandrogen therapy . It can be regarded as one treatment option, especially for patients whose prior duration of hormonal therapy was long .
特性
IUPAC Name |
disodium;[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32Cl2NO6P.2Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);;/q;2*+1/p-2/t18-,19-,20+,21+,23+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUMCNJTGSMNRO-VVSKJQCTSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2NNa2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048953 | |
| Record name | Estramustine phosphate sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Estramustine phosphate sodium | |
CAS RN |
52205-73-9 | |
| Record name | Estramustine phosphate sodium [USAN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052205739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estramustine phosphate sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 3-[bis(2-chloroethyl)carbamate] 17-(dihydrogen phosphate), disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRAMUSTINE PHOSPHATE SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ856M1R16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of estramustine phosphate sodium in treating prostate cancer?
A1: While estramustine phosphate sodium was initially thought to act as both an estrogen and a cytotoxic agent, its precise mechanism remains unclear []. Research suggests it primarily functions similarly to other hormonal therapies, influencing prostate cancer growth through its estrogenic component [].
Q2: How is estramustine phosphate sodium metabolized in the body?
A2: Estramustine phosphate sodium undergoes metabolism, breaking down into various metabolites within prostatic tissue []. This metabolic process involves enzymes like 17β-hydroxysteroid dehydrogenases (HSD17Bs) [, ].
Q3: Can genetic variations affect the response to estramustine phosphate sodium treatment?
A3: Preliminary research indicates that single nucleotide polymorphisms (SNPs) in the HSD17B genes might be associated with the occurrence of side effects from estramustine phosphate sodium []. Specifically, the study observed a potential link between specific genotypes and the incidence of peripheral edema and appetite loss [].
Q4: How effective is estramustine phosphate sodium as a first-line monotherapy for advanced prostate cancer?
A4: While estramustine phosphate sodium has been primarily used in hormone-refractory cases, limited studies suggest potential efficacy as a first-line monotherapy []. One study reported an 82% response rate, comparable to conventional estrogen therapy [].
Q5: Can estramustine phosphate sodium be used in combination with other therapies for prostate cancer?
A5: Yes, estramustine phosphate sodium has been used in combination with other treatments. For instance, it has been studied in combination with paclitaxel, showing efficacy in androgen-independent prostate cancer []. Additionally, a triple therapy regimen including estramustine phosphate sodium, docetaxel, and thalidomide has been explored [].
Q6: Are there alternative treatment options for patients with hormone-refractory prostate cancer?
A6: Yes, besides estramustine phosphate sodium, other treatment options for hormone-refractory prostate cancer include alternative antiandrogens, chemotherapy (e.g., tegafur-uracil), and radiotherapy [, ]. The choice of treatment depends on individual patient factors and disease progression.
Q7: What are the common adverse effects associated with estramustine phosphate sodium treatment?
A7: Estramustine phosphate sodium can cause similar adverse effects to other estrogen therapies. Gastrointestinal discomfort, nausea, and edema in extremities are some of the commonly reported side effects [, , ]. Cardiovascular events are also a concern, even after discontinuing the medication [].
Q8: Can estramustine phosphate sodium impact the cardiovascular system?
A8: Yes, estramustine phosphate sodium, like other estrogen therapies, can influence the cardiovascular system []. It has been associated with an increased risk of ischemic heart disease, myocardial infarction, and angina, even after treatment discontinuation [].
Q9: Are there any reports of rare complications associated with estramustine phosphate sodium use?
A9: While uncommon, there are case reports describing rare complications. One case documented the development of primary bilateral breast cancers in a patient receiving estramustine phosphate sodium for prostate cancer []. Another report highlighted metastatic compressive lower motor neurone hypoglossal nerve palsy as a rare complication of prostate cancer, where the patient's symptoms improved following radiotherapy [].
Q10: Can estramustine phosphate sodium interact with other drugs or substances?
A10: The absorption of estramustine phosphate sodium can be affected by food and milk, leading to decreased bioavailability []. Co-administration with grapefruit juice, which can inhibit CYP enzymes, may also impact its bioavailability [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



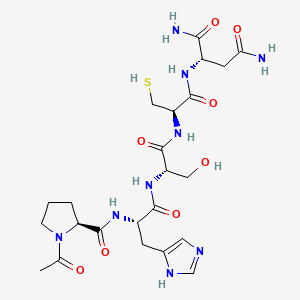
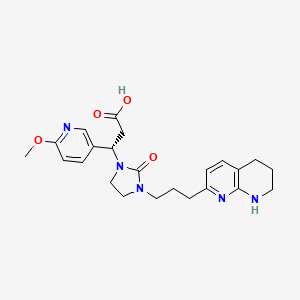
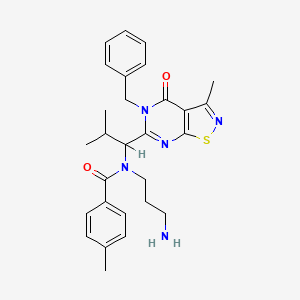
![1-(2-(dimethylamino)ethyl)-3-(((2R,4aS,5R,10bS)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl)methyl)urea](/img/structure/B1684020.png)
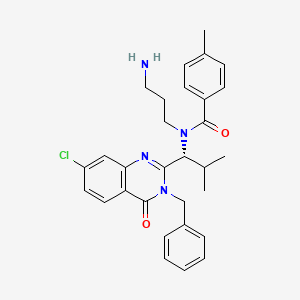
![4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-Fluoren-9-one](/img/structure/B1684025.png)

